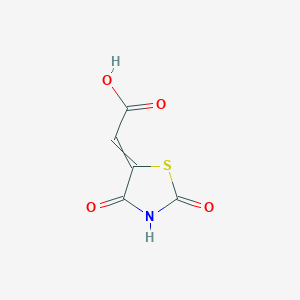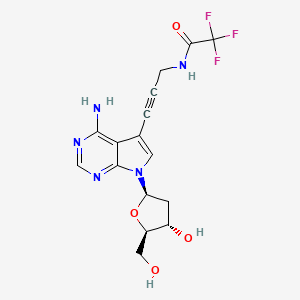
c(phg-isoDGR-(NMe)k)
Overview
Description
c(phg-isoDGR-(NMe)k) is a selective and potent ligand for the α5β1 integrin, with an IC50 value of 2.9 nM . This compound is primarily used in scientific research for its ability to bind specifically to α5β1 integrin, making it a valuable tool in the study of integrin-related biological processes and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c(phg-isoDGR-(NMe)k) involves the N-methylation of isoDGR peptides . The process typically includes the following steps:
Peptide Synthesis: The isoDGR peptide is synthesized using standard solid-phase peptide synthesis techniques.
N-Methylation: The peptide is then subjected to N-methylation using appropriate reagents and conditions to introduce the N-methyl group.
Purification: The final product is purified using high-performance liquid chromatography to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for c(phg-isoDGR-(NMe)k) are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, using automated peptide synthesizers, and employing large-scale purification techniques such as preparative high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
c(phg-isoDGR-(NMe)k) primarily undergoes binding interactions with integrins rather than traditional chemical reactions like oxidation, reduction, or substitution .
Common Reagents and Conditions
The key reagents involved in the synthesis of c(phg-isoDGR-(NMe)k) include:
- Amino acids for peptide synthesis
- N-methylation reagents for introducing the N-methyl group
Major Products
The major product of the synthesis is the N-methylated isoDGR peptide, c(phg-isoDGR-(NMe)k), which is then used in various biological assays and imaging studies .
Scientific Research Applications
c(phg-isoDGR-(NMe)k) has several important applications in scientific research:
Tumor Imaging: It is used as a positron-emission tomography tracer for monitoring α5β1 integrin expression in tumor models.
Integrin Studies: It serves as a tool for studying the role of α5β1 integrin in various biological processes, including cell adhesion, migration, and signaling.
Drug Development: The compound is used in the development of integrin-targeted therapies for diseases such as cancer and fibrosis.
Mechanism of Action
c(phg-isoDGR-(NMe)k) exerts its effects by binding selectively to the α5β1 integrin . This binding inhibits the interaction between the integrin and its natural ligands, thereby modulating integrin-mediated signaling pathways . The compound’s high affinity for α5β1 integrin makes it a potent inhibitor of integrin function, which is useful in both research and therapeutic contexts .
Comparison with Similar Compounds
Properties
IUPAC Name |
(5S,8R,11R,14S)-8-(4-aminobutyl)-5-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,16-pentaoxo-11-phenyl-1,4,7,10,13-pentazacyclohexadecane-14-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O7/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31)/t17-,18-,19+,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBSPGRUJJJNPQ-PSHVLCQKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N9O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(Diphenylphosphino)phenyl]-4-isobutyl-2-oxazoline](/img/structure/B3181956.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3181963.png)



![tert-Butyl (5-hydroxy-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3182000.png)



![[(2R)-2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3182035.png)

